molecular formula C21H23ClN4O3 B213749 methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate

methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate

Cat. No. B213749
M. Wt: 414.9 g/mol
InChI Key: WPSXRPCDXGEVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate, also known as CZC-54252, is a novel compound that has been synthesized and researched for its potential use in various scientific applications.

Mechanism of Action

Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate acts as a competitive inhibitor of CK1δ by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates and disrupts the signaling pathways regulated by CK1δ.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can effectively inhibit CK1δ activity in vitro and in vivo, leading to various biochemical and physiological effects. These effects include the disruption of circadian rhythms, the inhibition of cell division, and the induction of DNA damage response. methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has also been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has several advantages as a research tool, including its high selectivity for CK1δ, its ability to inhibit CK1δ activity in vivo, and its potential for use in cancer research. However, there are also limitations to its use, including its low solubility in aqueous solutions and its potential for off-target effects on other kinases.

Future Directions

There are several future directions for research on methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate. One direction is the investigation of its potential for use in the treatment of various cancers, including breast cancer and leukemia. Another direction is the exploration of its role in regulating circadian rhythms and its potential for use in treating circadian rhythm disorders. Additionally, further research is needed to optimize the synthesis and formulation of methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate for use in in vivo studies.

Synthesis Methods

Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate can be synthesized through a multi-step process that involves the reaction of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantylamine with methyl 4-aminobenzoate, followed by the addition of a carbonyl group to the resulting compound. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate has been researched for its potential use as a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythms, cell division, and DNA damage response. The inhibition of CK1δ can lead to the disruption of these processes, making methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate a valuable tool for studying the function of CK1δ and its downstream signaling pathways.

properties

Product Name

methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate

Molecular Formula

C21H23ClN4O3

Molecular Weight

414.9 g/mol

IUPAC Name

methyl 4-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23ClN4O3/c1-29-17(27)15-2-4-16(5-3-15)24-18(28)20-7-13-6-14(8-20)10-21(9-13,11-20)26-12-23-19(22)25-26/h2-5,12-14H,6-11H2,1H3,(H,24,28)

InChI Key

WPSXRPCDXGEVNE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Origin of Product

United States

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